![molecular formula C13H17N B1517336 2-tert-butyl-4-Methyl-1H-indole CAS No. 57880-12-3](/img/structure/B1517336.png)
2-tert-butyl-4-Methyl-1H-indole
Overview
Description
2-tert-butyl-4-methyl-1H-indole is a biochemical used for proteomics research . It has a molecular formula of C13H17N and a molecular weight of 187.28 .
Synthesis Analysis
The synthesis of 2-tert-butyl-1H-indole involves a reaction mixture that is stirred overnight at room temperature . After cooling in an ice bath, a saturated aqueous ammonium chloride solution is added slowly .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-4-methyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
2-tert-butyl-4-methyl-1H-indole can be used to assess the repellent quality of organic materials to repel arthropods . It is also a potential precursor to biologically active natural products like Indiacen A and Indiacen B .Scientific Research Applications
Comprehensive Analysis of 2-tert-butyl-4-Methyl-1H-indole Applications:
Biomedical Research
Indole derivatives have been recognized for their potential in treating various diseases. They show promise in cancer therapy , as they can target cancer cells . It’s plausible that 2-tert-butyl-4-Methyl-1H-indole could be explored for similar applications.
Neurodegenerative Diseases
Research on indoles has included their use in addressing neurodegenerative conditions like Alzheimer’s and Parkinson’s disease . The compound may also be investigated for such neuroprotective effects.
Antimicrobial Properties
Indoles have been studied for their antibacterial and antifungal properties . As a derivative, 2-tert-butyl-4-Methyl-1H-indole might also contribute to this field by acting against various microbial pathogens.
Chemical Synthesis
Indole compounds are used as intermediates in chemical synthesis. For example, tert-butyl indole derivatives have been synthesized with good yield and selectivity for further chemical applications .
Structural Novelty in Chemistry
The introduction of tert-butyl groups into indole systems leads to structurally novel compounds with potential utility in chemical research .
Biomolecular Labeling
Indoles can be involved in biomolecular labeling through click chemistry, which is a biocompatible method used inside living cells . The subject compound could potentially be used in such labeling techniques.
Mechanism of Action
Target of Action
Indole derivatives, such as 2-tert-butyl-4-Methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .
properties
IUPAC Name |
2-tert-butyl-4-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMRDGUUBKNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-4-Methyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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